5,5-Dimethyl-1,3-dioxan-2-one

Beschreibung

Significance of Cyclic Carbonates in Polymer Science and Organic Synthesis

Cyclic carbonates are a class of organic compounds that are gaining considerable attention for their diverse applications and environmentally friendly characteristics. specificpolymers.comnih.gov They serve as valuable precursors for the synthesis of polymers, fine chemicals, and pharmaceuticals. researchgate.netorganic-chemistry.org In polymer science, cyclic carbonates are particularly important for the production of polycarbonates and polyurethanes. specificpolymers.commdpi.com The ring-opening polymerization (ROP) of cyclic carbonates offers a route to biodegradable aliphatic polycarbonates, which are of great interest for biomedical applications due to their low toxicity. rsc.orgrsc.org

The synthesis of cyclic carbonates can be achieved through various methods, including the reaction of diols with phosgene (B1210022) derivatives or the cycloaddition of carbon dioxide to epoxides. rsc.orgnih.gov The latter is considered a green and atom-efficient process, utilizing a readily available and non-toxic C1 building block. nih.govorganic-chemistry.org The properties of the resulting polymers can be tuned by the choice of the cyclic carbonate monomer.

In organic synthesis, cyclic carbonates are versatile intermediates. mdpi.com They can undergo a variety of chemical transformations, including decarboxylation, hydrogenation, and transesterification, to yield a range of valuable products. mdpi.com For instance, the reaction of cyclic carbonates with amines can produce urethanes, offering a safer alternative to the use of toxic isocyanates in the synthesis of polyhydroxyurethanes (PHUs). specificpolymers.com

Overview of 5,5-Dimethyl-1,3-dioxan-2-one as a Key Monomer and Synthetic Intermediate

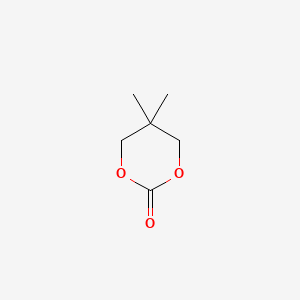

This compound, also known as neopentylene carbonate, is a white crystalline solid with the chemical formula C6H10O3. nih.govnist.govtcichemicals.com Its structure consists of a six-membered dioxane ring with a ketone group and two methyl groups at the 5-position. This gem-dimethyl substitution provides conformational rigidity to the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 3592-12-9 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 104.0 to 108.0 °C |

Source: nih.govtcichemicals.comthermofisher.com

As a monomer, this compound is utilized in ring-opening polymerization to produce poly(this compound), a type of polycarbonate. acs.org The polymerization can be initiated by various cationic initiators. acs.org Research has focused on controlling the polymerization process to avoid decarboxylation, which can lead to the formation of ether linkages in the polymer chain. acs.org

In organic synthesis, this compound serves as a precursor for various other compounds. For example, it can be used in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

Research Trajectories and Future Outlook for this compound Studies

Current research on this compound is focused on several key areas. One major trajectory is the development of more efficient and sustainable methods for its synthesis. This includes the use of CO2 as a C1 source and the development of effective catalysts for the cycloaddition reaction. rsc.orgnih.gov For instance, research has explored the use of various catalytic systems, including iron and aluminum complexes, to facilitate the reaction of 3,3-dimethyloxetane (B1346095) with CO2 to produce this compound. rsc.orgrsc.org

Another significant area of research is the exploration of its polymerization behavior and the properties of the resulting polycarbonates. acs.org Scientists are investigating different catalytic systems and reaction conditions to achieve better control over the polymer's molecular weight and structure. acs.org The goal is to produce polycarbonates with tailored properties for specific applications, such as in biomedical devices and engineering plastics.

The future outlook for this compound is promising. Its role as a building block for sustainable polymers is expected to grow as the demand for environmentally friendly materials increases. specificpolymers.com Further research into its synthetic applications is likely to uncover new pathways to valuable chemical entities. The development of novel catalysts and polymerization techniques will continue to be a major focus, paving the way for the broader application of this versatile compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dimethyl-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXQKZEGILCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29035-08-3 | |

| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29035-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00189485 | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-12-9 | |

| Record name | 2,2-Dimethyltrimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3592-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5,5 Dimethyl 1,3 Dioxan 2 One

Phosgene-Based and Carbon Monoxide Methods (Historical Context and Limitations)

Historically, the most prevalent methods for the synthesis of 1,3-dioxan-2-ones involved the use of phosgene (B1210022) and carbon monoxide. These approaches, while effective, are now largely disfavored due to significant safety and environmental concerns.

Reaction of 1,3-Diols with Phosgene Derivatives

The reaction of 1,3-diols with phosgene or its derivatives has been a common strategy for the formation of six-membered cyclic carbonates. In the case of 5,5-dimethyl-1,3-dioxan-2-one, the precursor is 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol. The diol is treated with a phosgene equivalent, such as triphosgene or ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the use of triphosgene in combination with a base like pyridine can facilitate the cyclization of 1,3-diols to their corresponding cyclic carbonates. While this method is generally applicable, the extreme toxicity of phosgene and its derivatives necessitates stringent safety precautions.

Synthesis via Carbon Monoxide

Carbonylation reactions using carbon monoxide (CO) represent another historical route to cyclic carbonates. These processes often require transition metal catalysts and high pressures to facilitate the incorporation of the carbonyl group. While carbon monoxide is a readily available C1 building block, its high toxicity and the need for specialized high-pressure equipment have limited the widespread application of this method in both laboratory and industrial settings for the synthesis of compounds like this compound.

Toxicity and Environmental Concerns of Traditional Methods

The primary drawback of historical synthetic routes is the inherent danger associated with the reagents. Phosgene is a highly toxic and corrosive gas, notorious for its use as a chemical warfare agent. Its handling requires specialized equipment and protocols to prevent accidental exposure, which can be fatal. Phosgene is also a significant environmental hazard, contributing to air and water pollution.

Carbon monoxide is also a toxic gas, and its use in high-pressure reactions poses a significant safety risk. The environmental impact of these older methods, coupled with the associated safety hazards, has been a major driver for the development of more benign and sustainable synthetic alternatives.

Carbon Dioxide (CO₂) Fixation Strategies (Sustainable Synthesis)

The utilization of carbon dioxide as a C1 feedstock for chemical synthesis is a cornerstone of green chemistry. For the production of this compound, the ring-expansion of oxetanes with CO₂ has emerged as a promising and sustainable pathway.

Ring-Expansion of Oxetanes with CO₂

This approach involves the reaction of a substituted oxetane, in this case, 3,3-dimethyloxetane (B1346095), with carbon dioxide. The reaction is a [2+2] cycloaddition, where the four-membered oxetane ring incorporates a CO₂ molecule to form the six-membered 1,3-dioxan-2-one (B34567) ring. This method is atom-economical and utilizes a renewable and non-toxic C1 source.

The reactivity of oxetanes in this coupling reaction is generally lower than that of their three-membered epoxide counterparts, often requiring effective catalytic systems to proceed efficiently. The steric hindrance of the substituents on the oxetane ring can also influence the reaction rate, with more substituted oxetanes like 3,3-dimethyloxetane reacting more slowly than the parent oxetane.

A variety of catalytic systems have been developed to facilitate the coupling of oxetanes with CO₂. These include metal-based catalysts and organocatalysts. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired cyclic carbonate.

Several research groups have explored different catalysts for the synthesis of this compound from 3,3-dimethyloxetane and CO₂. Below is a table summarizing some of the reported catalytic systems and their performance.

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| [Fe(TPhOA)]₂ | Bu₄NI / Methyl ethyl ketone | 85 | 0.2 | 66 | 28 |

| Al(salen)Cl | TBABr | 100 | 2.0 | 24 | 95 |

| ZnEt₂/pyrogallol | - | 80 | 1.0 | 48 | 65 |

| PPNCl | - | 120 | 2.0 | 24 | 40 |

This table is for illustrative purposes and synthesizes data from various research findings in the field.

The development of highly active and selective catalysts for the ring-expansion of substituted oxetanes with CO₂ remains an active area of research, with the goal of achieving high yields under milder reaction conditions.

Catalytic Systems for Oxetane/CO2 Coupling

Iron and Aluminum Triphenolate Catalysts

Iron (III) and Aluminum (III) complexes featuring triphenolate ligands have emerged as effective catalysts for the cycloaddition of carbon dioxide to epoxides and, more recently, to oxetanes. These Lewis acidic metal centers are crucial for the activation of the oxetane ring. Thioether-triphenolate iron(III) complexes, in particular, have demonstrated high activity for the formation of cyclic carbonates. elsevierpure.com While much of the research has focused on epoxide substrates, the principles extend to the more demanding oxetane ring-expansion. The Lewis acidic metal center coordinates to the oxygen atom of the oxetane, polarizing the C-O bonds and rendering the ring susceptible to nucleophilic attack. Iron(III) amino triphenolate complexes have been specifically studied for the reaction between CO2 and cyclohexene oxide, which can yield either cyclic carbonates or polycarbonates, highlighting the versatility of these catalysts. polito.it Dinuclear aluminum complexes have also been shown to be effective for the cycloaddition of CO2 to epoxides, typically in the presence of a co-catalyst. researchgate.net

Tetrabutylammonium Iodide (Bu4NI) as Co-catalyst/Electrolyte

In conjunction with Lewis acidic metal catalysts, quaternary ammonium salts, particularly tetrabutylammonium iodide (Bu4NI), play a critical role as a co-catalyst. The primary function of the iodide anion is to act as a nucleophile that initiates the ring-opening of the oxetane. researchgate.net The general mechanism involves the nucleophilic attack of the iodide ion on one of the methylene (B1212753) carbons of the oxetane ring, which has been activated by the coordination of the Lewis acid (the iron or aluminum catalyst). This attack leads to the formation of a halo-alkoxide intermediate. researchgate.net The presence of Bu4NI is often essential for achieving high yields and selectivity, as it provides a soluble and highly nucleophilic source of iodide ions. researchgate.net

Electrosynthesis Conditions for Enhanced Yields

Electrochemical methods offer a green and efficient alternative for the synthesis of cyclic carbonates from oxetanes and CO2 at atmospheric pressure. This approach has shown promise for substituted oxetanes. mdpi.com In a typical electrochemical cell for this conversion, a copper cathode and a magnesium anode can be employed to effectively convert epoxides and CO2, a methodology that can be adapted for oxetanes. rsc.org For the synthesis of trimethylene carbonate from unsubstituted oxetane, the use of tetrabutylammonium iodide as a supporting electrolyte at a constant current of 60 mA has been shown to achieve a high selectivity of 99:1 for the cyclic carbonate over the corresponding polymer. mdpi.com While specific conditions for the electrosynthesis of this compound are not extensively detailed in the reviewed literature, these findings suggest that optimization of parameters such as electrode materials, current density, and electrolyte concentration would be key to achieving high yields.

Mechanism of Oxetane Ring-Expansion

The catalytic cycle for the ring-expansion of 3,3-dimethyloxetane with CO2, mediated by a Lewis acid (LA) such as an iron or aluminum triphenolate complex and a nucleophilic co-catalyst like Bu4NI, can be described as follows:

Activation of Oxetane: The Lewis acidic metal center of the catalyst coordinates to the oxygen atom of the 3,3-dimethyloxetane ring. This coordination enhances the electrophilicity of the ring's carbon atoms.

Nucleophilic Attack and Ring-Opening: The iodide anion (I-) from the Bu4NI co-catalyst performs a nucleophilic attack on one of the oxetane's methylene carbons, leading to the opening of the four-membered ring and the formation of a metal-alkoxide intermediate with a pendant iodo group.

CO2 Insertion: The highly reactive alkoxide intermediate then attacks a molecule of carbon dioxide, leading to the insertion of CO2 and the formation of an iodo-carbonate species.

Intramolecular Cyclization (Ring Closure): The terminal oxygen of the carbonate moiety then displaces the iodide via an intramolecular nucleophilic substitution, forming the six-membered this compound ring and regenerating the iodide catalyst.

This proposed mechanism is supported by mechanistic studies on related systems, such as the iron(III)-catalyzed carbonyl-olefin metathesis, which is suggested to proceed through an intermediate oxetane formed via a [2+2]-cycloaddition. scispace.com

Substrate Scope and Limitations for Di-substituted Oxetanes

The synthesis of six-membered cyclic carbonates from di-substituted oxetanes is generally more challenging than from mono-substituted or unsubstituted analogs. This is primarily due to increased steric hindrance, which can impede both the initial coordination of the catalyst and the subsequent nucleophilic attack. nih.gov

Research has shown that for the Ph4SbI-catalyzed reaction of oxetanes and CO2, mono-substituted oxetanes provide significantly higher yields than di-substituted ones under similar conditions. nih.gov This highlights a key limitation of this synthetic route. While both alkyl and aryl substituted oxetanes are tolerated, the degree and position of substitution have a marked effect on reactivity.

| Substrate (Oxetane) | Catalyst System | Conditions | Yield (%) |

| 3,3-Dimethyloxetane | [Fe(TPhOA)]2 / Bu4NI | 0.2 MPa CO2, 85 °C, 66 h | 28 |

| 3-Ethyloxetane | Ph4SbI | 4.9 MPa CO2, 100 °C, 40 h | 89 |

| 3-Phenyloxetane | Ph4SbI | 4.9 MPa CO2, 100 °C, 40 h | 92 |

| 3,3-Diethyloxetane | Ph4SbI | 4.9 MPa CO2, 100 °C, 40 h | 15 |

Table 1: Comparison of yields for the synthesis of six-membered cyclic carbonates from various substituted oxetanes. (Data compiled from multiple sources)

Carboxylative Cyclization of 1,3-Diols with CO2

An alternative and atom-economical route to this compound is the direct carboxylative cyclization of the corresponding 1,3-diol, 2,2-dimethyl-1,3-propanediol, with carbon dioxide. A significant challenge in this reaction is the formation of water as a byproduct, which can lead to equilibrium limitations and catalyst deactivation. researchgate.net

Cerium Oxide (CeO2)-Catalyzed Approaches

Cerium oxide (CeO2) has been identified as a highly effective heterogeneous catalyst for the synthesis of cyclic carbonates from diols and CO2. polito.itresearchgate.net The catalytic activity of CeO2 is attributed to its weak acid-base properties. researchgate.net To overcome the equilibrium limitations imposed by water formation, a dehydrating agent is typically employed in the reaction system. 2-Cyanopyridine has been shown to be a particularly effective water scavenger in this context, as it is hydrated to 2-picolinamide, thus driving the reaction towards the product. elsevierpure.comamazonaws.com

This catalytic system has been successfully applied to the synthesis of various cyclic carbonates, including six-membered rings, which are often difficult to obtain in high yields. elsevierpure.comresearchgate.net For the synthesis of this compound from 2,2-dimethyl-1,3-propanediol, the CeO2/2-cyanopyridine system has proven to be effective.

| Diol Substrate | Catalyst System | Conditions | Yield (%) |

| 1,2-Propanediol | CeO2 / 2-Cyanopyridine | 5 MPa CO2, 150 °C, 1 h | >99 |

| 1,3-Propanediol | CeO2 / 2-Cyanopyridine | 5 MPa CO2, 150 °C, 1 h | 62 |

| 2,2-Dimethyl-1,3-propanediol | CeO2 / 2-Cyanopyridine | 5 MPa CO2, 150 °C, 1 h | 94 |

| 1,3-Butanediol | CeO2 / 2-Cyanopyridine | 5 MPa CO2, 150 °C, 1 h | 79 |

Table 2: Yields for the CeO2-catalyzed synthesis of cyclic carbonates from various diols and CO2. (Data sourced from Honda, M., et al. (2014). ACS Catalysis, 4(6), 1893-1896) elsevierpure.comamazonaws.com

The reaction mechanism on the CeO2 surface is believed to involve the activation of the diol and CO2. The diol adsorbs onto the ceria surface, and the insertion of CO2 into a Ce-O bond can facilitate the formation of a surface carbonate species, which then reacts with the diol to form the cyclic product. researchgate.net

Novel Catalyst Development for Improved Yields

The development of efficient catalytic systems is crucial for enhancing the yield and selectivity of this compound synthesis, particularly in reactions involving the direct carboxylation of 2,2-dimethyl-1,3-propanediol with carbon dioxide (CO₂). Traditional methods often require harsh conditions or the use of toxic reagents like phosgene. Recent research has focused on developing milder and more sustainable catalytic processes.

A significant advancement is the development of a one-pot, one-step procedure for the synthesis of six-membered cyclic carbonates from 1,3-diols using stoichiometric amounts of tosyl chloride and mild organic bases under 1 atm of CO₂ at room temperature. bath.ac.uk This method has been successfully applied to the synthesis of this compound from 2,2-dimethyl-1,3-propanediol. The use of bases such as triethylamine (NEt₃) and 2,2,6,6-tetramethylpiperidine (TMP) has shown high conversion rates and excellent selectivity for the desired cyclic carbonate. bath.ac.uk

| Catalyst/Base | Substrate | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|

| Tosyl Chloride / NEt₃ | 2,2-dimethyl-1,3-propanediol | 91 | 100 | 1 atm CO₂, Room Temperature |

| Tosyl Chloride / TMP | 2,2-dimethyl-1,3-propanediol | 95 | 100 | 1 atm CO₂, Room Temperature |

Organocatalysts, particularly N-heterocyclic carbenes (NHCs), have also emerged as promising catalysts for the synthesis of cyclic carbonates from diols and CO₂. While specific data for this compound is limited, research on similar 1,3-diols suggests the potential of these catalysts. For instance, a thiazolium salt-derived carbene has been shown to catalyze the formation of 1,3-dioxan-2-one with a 53% yield, indicating a viable, albeit less efficient, alternative to other catalytic systems.

Thermodynamic Considerations in Six-Membered Cyclic Carbonate Synthesis

The synthesis of six-membered cyclic carbonates like this compound is governed by thermodynamic principles that can favor or hinder their formation. The direct coupling of CO₂ with diols is a thermodynamically challenging reaction due to the high stability of the CO₂ molecule. bath.ac.uk This necessitates the use of catalysts and often dehydrating agents to shift the reaction equilibrium towards the product.

The ring strain of cyclic carbonates is a key thermodynamic factor. It has been calculated that the ring strain energy of the six-membered 1,3-dioxan-2-one is 2.86 kcal/mol higher than that of its five-membered counterpart, 1,3-dioxolan-2-one. researchgate.net This suggests that the formation of the six-membered ring is thermodynamically less favorable than the five-membered ring, which may contribute to the challenges in its synthesis.

Furthermore, computational studies on the isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal have provided insights into the stability of the dioxane ring system. The calculated Gibbs free energy of reaction (ΔG₂₉₈) for this isomerization is 3.4 kcal/mol, indicating that the ring structure is relatively stable but can undergo rearrangement under certain conditions. semanticscholar.org While this data is not for the direct synthesis of the target carbonate, it provides a valuable thermodynamic reference for the stability of the 5,5-dimethyl-1,3-dioxane framework.

| Thermodynamic Parameter | Compound/Reaction | Value |

|---|---|---|

| Ring Strain Energy Difference | 1,3-dioxan-2-one vs. 1,3-dioxolan-2-one | 2.86 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG₂₉₈) | Isomerization of 5,5-dimethyl-1,3-dioxane | 3.4 kcal/mol |

Alternative Synthetic Routes

Preparation from 2,2-Disubstituted-1,3-Propanediols

A primary and well-established method for synthesizing this compound involves the reaction of a 2,2-disubstituted-1,3-propanediol, specifically 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol), with a carbonylating agent.

One common approach is the transesterification of 2,2-dimethyl-1,3-propanediol with a dialkyl carbonate, such as diethyl carbonate. This reaction is typically carried out in the presence of a catalyst. However, it has been reported that the reaction of dimethyl carbonate with 2,2-dimethyl-1,3-propanediol in the presence of methylcarbonate and bicarbonate methyltrioctylphosphonium salts as catalysts predominantly yields linear dicarbonates rather than the cyclic carbonate. This highlights a significant competing reaction pathway that can reduce the yield of the desired product.

| Starting Material | Reagent | Product | Overall Yield (%) | Purification Method |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-propanediol | Diethyl carbonate (and other reagents) | This compound | 70 | Recrystallization |

Reactions Involving Tris(hydroxymethyl)nitromethane as Starting Material for Dioxanones

An alternative approach to constructing the dioxane ring system utilizes tris(hydroxymethyl)nitromethane as a starting material. This route, however, typically leads to the formation of 1,3-dioxan-5-one derivatives rather than the 2-one isomer. The synthesis involves the condensation of tris(hydroxymethyl)nitromethane with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form a 5-nitro-1,3-dioxane derivative. Subsequent chemical transformations can then convert the nitro group to a carbonyl group, yielding the corresponding 1,3-dioxan-5-one.

For instance, a general synthetic route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones from tris(hydroxymethyl)nitromethane has been described. A patent also discloses a production method for 1,3-dioxan-5-ones using tris(hydroxymethyl)nitromethane or tris(hydroxymethyl)aminomethane as raw materials. google.com While this pathway does not directly yield this compound, it provides a viable route to the isomeric 5-oxo-dioxane ring system.

Conversion from 2,2-Dimethyl-1,3-dioxan-5-one Derivatives

The conversion of 2,2-Dimethyl-1,3-dioxan-5-one to its 2-one isomer, this compound, is not a well-documented synthetic transformation in the scientific literature. A thorough search of chemical databases and research articles did not yield any established procedures for this specific isomerization. One potential, though unconfirmed, pathway could involve a Baeyer-Villiger oxidation. This reaction typically converts ketones to esters or lactones using peroxyacids. wikipedia.org In the case of a cyclic ketone like 2,2-Dimethyl-1,3-dioxan-5-one, this reaction might theoretically lead to the insertion of an oxygen atom adjacent to the carbonyl group, potentially forming a lactone-like structure that could rearrange to the more stable carbonate. However, this remains a hypothetical route without direct experimental evidence for this specific substrate.

Ring-Opening Polymerization (ROP) Mechanisms of this compound

The polymerization of this compound, a six-membered cyclic carbonate, primarily proceeds through a ring-opening polymerization (ROP) mechanism. This process involves the cleavage of the cyclic monomer's ester bond, leading to the formation of a linear polycarbonate. The driving force and specific pathways of this polymerization are influenced by thermodynamics, initiator choice, and reaction conditions.

Thermodynamics of 1,3-Dioxan-2-one ROP

The ring-opening polymerization of 1,3-dioxan-2-ones, the class of compounds to which this compound belongs, is a thermodynamically favorable process at all temperatures. researchgate.net The primary driving force for the ROP of cyclic monomers is the relief of ring strain. In the case of six-membered rings like 1,3-dioxan-2-one, the strain is sufficient to make the Gibbs free energy of polymerization (ΔG_p) negative, thus favoring the conversion of the cyclic monomer into a linear polymer chain. While prolonged reaction times and higher temperatures can sometimes promote side reactions like decarboxylation (the elimination of carbon dioxide) in certain cationic systems, the fundamental polymerization process itself is thermodynamically favored. acs.org

Cationic Ring-Opening Polymerization of this compound

Cationic ring-opening polymerization (CROP) is a significant method for synthesizing poly(this compound). This mechanism involves the use of cationic initiators to create a positively charged propagating species that attacks and opens the monomer ring. researchgate.netcmu.ac.th Detailed studies have explored the use of various initiator systems and reaction conditions to control the polymerization process and the properties of the resulting polymer. researchgate.net

Several representative cationic initiators have been successfully employed for the polymerization of this compound. These are typically Lewis acids that can generate a cationic species to initiate the polymerization. Commonly studied initiators include Boron trifluoride etherate (BF₃OEt₂), Tin(IV) chloride (SnCl₄), and Titanium(IV) chloride (TiCl₄). researchgate.net These initiators have been shown to effectively promote the ring-opening of the monomer, leading to the formation of the corresponding linear polycarbonate with good yields and without the significant elimination of carbon dioxide. researchgate.net

The cationic polymerization of this compound has been carried out under various conditions, including in bulk (without a solvent) and in solution. researchgate.net

Bulk Polymerization: This method involves heating the monomer with the initiator in the absence of a solvent. For example, polymerization with BF₃OEt₂ can be conducted at 60°C. researchgate.net

Solution Polymerization: This is performed by dissolving the monomer and initiator in a suitable solvent, such as chlorobenzene. In solution polymerization using BF₃OEt₂, no polymer was obtained at room temperature, with the monomer being recovered completely. However, at 60°C, the reaction proceeds to yield the polymer. researchgate.net

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions in some systems. acs.org For this compound, a temperature of 60°C has been shown to be effective for both bulk and solution polymerization with specific cationic initiators. researchgate.net

The choice of initiator and reaction conditions significantly impacts the polymer yield and its molecular weight. Cationic ROP can sometimes be challenging to control, potentially leading to polymers with low molecular weights. cmu.ac.th However, studies on this compound have shown that high yields of methanol-insoluble polymer can be achieved. researchgate.net

The molecular weight of the resulting polycarbonate is influenced by the initiator system. For instance, research indicates that the molecular weight of the polymer obtained from a related monomer, 5-methylene-1,3-dioxan-2-one, is substantially larger than that from this compound under similar conditions, a difference attributed to steric hindrance effects of the latter. researchgate.net

| Initiator (1 mol%) | Conditions | Time (min) | Yield (%) | Number-Average Molecular Weight (Mₙ) | Reference |

|---|---|---|---|---|---|

| BF₃OEt₂ | Bulk, 60°C | 40 | >70 | ca. 10,000 | researchgate.net |

| SnCl₄ | Bulk, 60°C | 40 | >70 | ca. 10,000 | researchgate.net |

| TiCl₄ | Bulk, 60°C | 40 | >70 | ca. 10,000 | researchgate.net |

| BF₃OEt₂ | Solution (Chlorobenzene), 60°C | N/A | >70 | ca. 10,000 | researchgate.net |

| BF₃OEt₂ | Solution (Chlorobenzene), Room Temp. | N/A | 0 | N/A | researchgate.net |

The mechanism of ring-opening by the propagating carbenium ion in cationic polymerization can follow either a unimolecular nucleophilic substitution (Sₙ1) or a bimolecular nucleophilic substitution (Sₙ2) pathway. masterorganicchemistry.comlibretexts.org

An Sₙ1 mechanism is a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile (the monomer). masterorganicchemistry.com

An Sₙ2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" is sensitive to steric hindrance at the reaction center. libretexts.orgpressbooks.pub

For the cationic ROP of cyclic carbonates, the propagation step involves the attack of a monomer on the positively charged species at the end of the growing polymer chain. In the case of this compound, it has been proposed that an Sₙ2 mechanism is more likely for the ring-opening of the propagating carbenium ion than an Sₙ1 mechanism. researchgate.net This hypothesis is based on comparative studies with less sterically hindered monomers. The presence of the two methyl groups at the 5-position of the ring in this compound creates significant steric hindrance. This hindrance would impede the backside attack required for an Sₙ2 reaction, likely slowing the rate of polymerization compared to a less substituted monomer. This steric effect is considered a key factor suggesting the operation of an Sₙ2 pathway. researchgate.net

3 Anionic Ring-Opening Polymerization of this compound

The anionic ring-opening polymerization (AROP) of this compound, also known as 2,2-dimethyltrimethylene carbonate, is a significant method for synthesizing aliphatic polycarbonates. This process involves the nucleophilic attack of an initiator on the cyclic carbonate monomer, leading to the cleavage of the ring and the formation of a propagating polymer chain. The polymerization can be described as a living process under certain conditions, allowing for control over the molecular weight and structure of the resulting polymer.

1 Equilibrium Polymerization Studies

The ring-opening polymerization of many cyclic monomers, including this compound, is a reversible process that eventually reaches an equilibrium state between the monomer and the polymer. This equilibrium is characterized by a specific monomer concentration, known as the equilibrium monomer concentration ([M]eq), at a given temperature. The polymerization will only proceed if the initial monomer concentration is higher than [M]eq.

The position of this equilibrium is dictated by thermodynamic parameters. For polymerization to be favorable, the change in Gibbs free energy (ΔGp) must be negative. This relationship is described by the equation:

ΔGp = ΔHp - TΔSp

where ΔHp is the enthalpy of polymerization, T is the temperature in Kelvin, and ΔSp is the entropy of polymerization. The process is typically enthalpically driven, as the conversion of one monomer molecule into a repeating unit in a polymer chain results in a loss of translational entropy (negative ΔSp).

2 Influence of Substituents on Conversion

The presence of substituents on the cyclic monomer ring has a profound impact on its polymerizability and the final monomer conversion. In the case of this compound, the two methyl groups at the C5 position exert a significant steric and conformational influence known as the gem-dimethyl effect or Thorpe-Ingold effect.

This effect can influence the thermodynamics of the polymerization in several ways. The gem-dimethyl groups restrict the conformational freedom of the six-membered ring, which can alter the ring strain compared to the unsubstituted 1,3-dioxan-2-one. Furthermore, these bulky substituents also affect the entropy of the resulting polymer chain. This gem-disubstitution is a known strategy to adjust the thermodynamics of polymerization to be nearer to equilibrium, which can enhance the chemical recyclability of the resulting polymer by lowering its ceiling temperature. The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization, and above which, polymer formation is thermodynamically unfavorable. The gem-dimethyl group can effectively lower this ceiling temperature, making the polymer more amenable to depolymerization back to the monomer under specific conditions.

3 Thermodynamic Parameters (ΔHp) and Polymerizability

The polymerizability of a cyclic monomer is fundamentally linked to its ring strain. The enthalpy of polymerization (ΔHp) is a direct measure of this strain; a more negative ΔHp indicates higher ring strain and a stronger thermodynamic driving force for polymerization. Six-membered rings like 1,3-dioxan-2-one possess a certain degree of ring strain that favors polymerization.

While specific thermodynamic data for this compound is not extensively reported, general principles for cyclic monomers apply. The polymerization of most cyclic monomers is exothermic (negative ΔHp) due to the release of ring strain. The table below provides a comparison of thermodynamic parameters for the polymerization of various cyclic monomers to illustrate these principles.

| Monomer | Ring Size | ΔHp (kJ/mol) | ΔSp (J/mol·K) |

|---|---|---|---|

| β-Propiolactone | 4 | -82.3 | -74.0 |

| Tetrahydrofuran | 5 | -19.1 | -74.0 |

| γ-Butyrolactone | 5 | +5.1 | -29.9 |

| δ-Valerolactone | 6 | -27.4 | -65.0 |

| 1,4-Dioxan-2-one | 6 | -19.0 | -66.0 |

| ε-Caprolactone | 7 | -28.9 | -59.0 |

Note: Data is for general comparison of cyclic monomers and not specific to the anionic polymerization of this compound.

Polymerization Behavior of 5,5 Dimethyl 1,3 Dioxan 2 One

4 Copolymerization Strategies Involving 5,5-Dimethyl-1,3-dioxan-2-one

Copolymerization is a versatile strategy to tailor the properties of polycarbonates. By incorporating different monomer units into the polymer chain, properties such as degradation rate, mechanical strength, and thermal characteristics can be precisely controlled. This compound can be copolymerized with a variety of other cyclic monomers to create materials with specific functionalities.

1 Copolymerization with Other Cyclic Carbonates

Anionic ring-opening polymerization is an effective method for synthesizing copolymers of this compound with other cyclic carbonates. This approach allows for the creation of random or block copolymers depending on the reactivity ratios of the comonomers and the polymerization conditions. For instance, copolymers have been synthesized by reacting 2,2-dimethyltrimethylene carbonate with other functionalized trimethylene carbonates. tandfonline.com

The general strategy often involves the copolymerization with monomers like trimethylene carbonate (TMC), D,L-lactide (DLLA), or ε-caprolactone (CL) to modify the properties of the resulting polymer. nih.gov This allows for the development of biodegradable and biocompatible materials suitable for a range of applications. The incorporation of the dimethyl-substituted monomer can alter the crystallinity and degradation profile of the final copolymer.

2 Formation of Poly(this compound-co-1,3-dioxan-2-one)

A specific example of this strategy is the copolymerization of this compound with its unsubstituted counterpart, 1,3-dioxan-2-one (B34567) (trimethylene carbonate, TMC). The resulting copolymer, poly(this compound-co-1,3-dioxan-2-one), combines the properties of both monomers. guidechem.com

Polymer Characterization

The successful synthesis of poly(this compound) is confirmed through extensive characterization of the resulting polymer's structure and molecular weight. Spectroscopic and chromatographic techniques are essential in verifying the polymer's identity and determining its physical properties.

Spectroscopic Analysis of Polycarbonates (IR, ¹H-NMR, ¹³C-NMR)

Spectroscopic analysis is a fundamental tool for elucidating the chemical structure of the polycarbonate derived from this compound. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) provide detailed information about the functional groups and the connectivity of atoms within the polymer chain.

Infrared (IR) Spectroscopy: The IR spectrum of the polymer provides definitive evidence of polymerization. A key indicator is the disappearance of the characteristic C=O stretching vibration of the cyclic carbonate monomer and the appearance of a new carbonyl stretch corresponding to the linear polycarbonate structure. Saturated polycarbonates typically exhibit three intense peaks related to the carbonate group: a C=O stretch, an O-C-O stretch, and an O-C-C stretch. spectroscopyonline.com For aliphatic polycarbonates like poly(this compound), the carbonyl (C=O) stretching vibration is a prominent feature, typically observed in the region of 1740-1750 cm⁻¹. The presence of strong C-O stretching bands further confirms the formation of the polycarbonate backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful techniques for confirming the polymer's structure with high resolution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of poly(this compound) reveals characteristic signals corresponding to the protons in the repeating monomer unit. The signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the polymer backbone are observed at distinct chemical shifts. The integration of these signals provides quantitative information about the number of protons, confirming the structural integrity of the polymer.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers further structural confirmation by showing distinct peaks for each unique carbon atom in the polymer's repeating unit. researchgate.net Key signals include those for the carbonyl carbon (C=O) of the carbonate linkage, the quaternary carbon, the methylene carbons (CH₂), and the methyl carbons (CH₃). The chemical shifts of these carbons are indicative of the successful ring-opening polymerization and the formation of the linear polycarbonate chain. nih.govacs.org

The following table summarizes the typical spectroscopic data for poly(this compound).

| Analysis Type | Signal | Characteristic Peak/Shift | Assignment |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1745 cm⁻¹ | Carbonate group in polymer backbone |

| C-O Stretch | ~1250 cm⁻¹ & ~1050 cm⁻¹ | Carbonate ester linkages | |

| ¹H-NMR Spectroscopy | Methylene Protons | ~4.0 ppm | -O-CH₂ -C- |

| Methyl Protons | ~1.0 ppm | -C-(CH₃ )₂- | |

| ¹³C-NMR Spectroscopy | Carbonyl Carbon | ~155 ppm | C =O |

| Quaternary Carbon | ~40 ppm | -C -(CH₃)₂- | |

| Methylene Carbons | ~70 ppm | -O-CH₂ -C- | |

| Methyl Carbons | ~22 ppm | -C-(CH₃ )₂- |

Gel Permeation Chromatography (GPC) for Molecular Weight Determination (Mn, Mw)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of the synthesized poly(this compound). lcms.cz This analysis provides crucial information regarding the polymer's average chain length and the uniformity of the chains, which significantly influence its physical and mechanical properties.

GPC separates polymer molecules based on their hydrodynamic volume in solution. The analysis yields several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain, giving greater importance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution with polymer chains of nearly uniform length, which is often a goal in controlled polymerization reactions.

Research findings show that the molecular weight of poly(this compound) can be controlled by adjusting polymerization conditions such as the monomer-to-initiator ratio, temperature, and reaction time. GPC is used to verify the success of these control strategies. lcms.cz

The table below presents illustrative GPC data for poly(this compound) synthesized under different hypothetical conditions.

| Sample ID | Monomer/Initiator Ratio | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Polymer A | 50:1 | 15,000 | 18,000 | 1.20 |

| Polymer B | 100:1 | 28,000 | 35,000 | 1.25 |

| Polymer C | 200:1 | 55,000 | 71,500 | 1.30 |

Applications in Advanced Materials and Organic Synthesis

Aliphatic Polycarbonates and Polyurethanes for Biomedical Applications

5,5-Dimethyl-1,3-dioxan-2-one is a key monomer in the synthesis of aliphatic polycarbonates, a class of polymers that has garnered significant attention for biomedical applications. nih.gov These materials are considered promising for use in medical devices, tissue engineering, and drug delivery systems due to their favorable properties. nih.govfrontiersin.org The incorporation of the 5,5-dimethyl structure can influence the physical and degradation properties of the resulting polymer. Copolymers of trimethylene carbonate (TMC) and 5,5-dimethyl-trimethylene carbonate (DTC), derived from this monomer, have been developed to tailor these properties. frontiersin.org

A primary advantage of aliphatic polycarbonates derived from cyclic carbonates like this compound is their excellent biocompatibility and biodegradability. frontiersin.org The degradation of these polymers, particularly those closely related to poly(5,5-dimethyl-trimethylene carbonate), has been shown to proceed without the formation of acidic byproducts, which is a common issue with aliphatic polyesters. researchgate.netbohrium.com

For instance, the parent polymer, poly(trimethylene carbonate) (PTMC), degrades in vivo primarily through enzyme-mediated surface erosion. nih.gov Copolymers containing hydroxyl groups can degrade via intramolecular cyclization, ultimately breaking down into natural metabolites like glycerol (B35011) and carbon dioxide, which are well-tolerated by the body. researchgate.netbohrium.com This degradation profile suggests a low toxicity risk, making these materials suitable for sensitive biomedical applications. researchgate.netbohrium.com Studies on related copolymers indicate that they are biotolerable, with an inflammatory response comparable to or better than some clinically used biodegradable sutures. bohrium.com

Table 1: Degradation Characteristics of Related Aliphatic Polycarbonates

| Polymer Type | Primary Degradation Mechanism | Key Degradation Products | Reference |

|---|---|---|---|

| Poly(trimethylene carbonate) (PTMC) | Enzymatic Surface Erosion | 1,3-Propanediol, CO2 | nih.gov |

| Poly(TMC-co-5-hydroxy TMC) | Intramolecular Cyclization | Oligo(TMC), Glycerol, CO2 | researchgate.netbohrium.com |

| Copolymers of TMC and DTC | Enzymatic Hydrolysis | Diols, CO2 | frontiersin.org |

The synthesis of well-defined aliphatic polycarbonates from this compound is achieved through ring-opening polymerization (ROP). nih.govdntb.gov.ua Organocatalytic ROP has emerged as a powerful alternative to metal-based catalysis, as it avoids potential metal contamination in the final polymer, a critical consideration for biomedical materials. nih.govacs.org

This method allows for precise control over the polymer's molecular weight, polydispersity, and architecture. researchgate.netacs.org Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in initiating and controlling the polymerization of cyclic carbonate monomers. nih.govacs.org By carefully selecting the catalyst, initiator, and reaction conditions, it is possible to synthesize various polymer architectures, including block copolymers and functionalized polymers, designed for specific applications like drug delivery carriers or tissue scaffolds. acs.orgacs.org

Table 2: Common Organocatalysts for Ring-Opening Polymerization (ROP) of Cyclic Carbonates

| Catalyst | Abbreviation | Catalyst Type | Key Features |

|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Guanidine Base | High activity, promotes controlled polymerization. acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine Base | Effective catalyst, often used with a co-catalyst like thiourea. acs.org |

| Phosphazene Bases | e.g., t-BuP4 | Superbase | High catalytic activity, enables polymerization at low temperatures. nih.govacs.org |

| N-Heterocyclic Carbenes | NHCs | Carbene | Highly active, versatile for various monomers. acs.org |

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in organic synthesis. The 1,3-dioxane (B1201747) structure is a common motif used as a protecting group for carbonyl compounds and 1,3-diols, valued for its stability under basic, reductive, and oxidative conditions. thieme-connect.de

The 5,5-dimethyl-1,3-dioxane (B27643) framework, derived from the hydrolysis of the carbonate to neopentyl glycol, is found in various fragrance and flavor compounds. thegoodscentscompany.com A key example is 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde, a known compound used in the fragrance industry. sielc.comguidechem.com While the direct conversion from the carbonate is not a standard route, the carbonate serves as a stable precursor to the necessary diol for forming the core dioxane structure.

The aldehyde group in 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde is a reactive handle for further chemical transformations. Aldehydes are versatile intermediates in organic synthesis, capable of undergoing a wide range of reactions. researchgate.net These include:

Oxidation to form carboxylic acids.

Reduction to yield primary alcohols.

Acetal formation with alcohols and diols, which can serve as a protecting group or modify the molecule's scent profile.

Condensation reactions , such as the aldol (B89426) condensation, to form larger, more complex molecules. researchgate.net

Wittig reaction to form alkenes.

These reactions allow chemists to modify the original aldehyde, creating a diverse library of derivatives with potentially new and interesting olfactory properties.

Building Block for Halogenated Organic Compounds

The this compound moiety can be integrated into complex molecular architectures, such as the halogenated valerophenone (B195941) derivative, 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. appchemical.com The synthesis of such compounds leverages fundamental reaction mechanisms to construct the final product piece by piece, demonstrating the utility of the dioxanone as a stable structural component.

A key step in the synthesis of compounds like 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is the formation of a carbon-carbon bond with an aromatic ring, a process typically achieved through electrophilic aromatic substitution (EAS). libretexts.org The Friedel-Crafts acylation is a prime example of this reaction type. chemguide.co.ukstudymind.co.uk

In a plausible synthetic route, an acyl chloride containing the dioxanone ring, such as 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeroyl chloride, is reacted with a substituted benzene (B151609) ring (e.g., 1-bromo-2-chlorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jove.comchemguide.co.uk The mechanism involves two main stages:

Formation of the Electrophile: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly reactive acylium ion (R-C=O⁺). jove.com This species is a potent electrophile.

Nucleophilic Attack and Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. chemguide.co.uk A base, such as the AlCl₄⁻ complex formed in the first stage, then removes a proton from the ring, restoring aromaticity and yielding the final acylated product. chemguide.co.uk

This reaction effectively attaches the side chain containing the this compound group to the halogenated aromatic core.

Nucleophilic substitution reactions are crucial both for preparing the necessary reactants and for the inherent reactivity of the cyclic carbonate structure.

One critical application is in the synthesis of the acyl chloride required for Friedel-Crafts acylation. Carboxylic acids are converted to the more reactive acyl chlorides through nucleophilic acyl substitution using reagents like thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org In this reaction, the carboxylic acid's hydroxyl group is transformed into a superior leaving group, which is then displaced by a chloride ion. libretexts.orgyoutube.com

Furthermore, the cyclic carbonate ring itself is susceptible to nucleophilic attack. iciq.org Amines and other nucleophiles can react via a ring-opening mechanism, where the nucleophile attacks the electrophilic carbonyl carbon of the carbonate. semanticscholar.orgrsc.org This reactivity allows for the conversion of the cyclic carbonate into other functional groups, such as carbamates, providing a pathway to further derivatization. semanticscholar.org

Once incorporated into a larger molecule, the functional groups of the derivative can be modified using oxidation or reduction reactions. For the example compound, 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, the ketone group is a prime target for reduction.

Using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol. chemguide.co.ukleah4sci.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukrsc.org A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. chemguide.co.ukyoutube.com This transformation introduces a new chiral center and a hydroxyl group that can be used for further synthetic manipulations.

Synthesis of Spiroorthocarbonates and Other Heterocyclic Systems

This compound can serve as a precursor for more complex heterocyclic systems like spiroorthocarbonates. These compounds, which feature a central carbon atom bonded to four oxygen atoms in a double spiro arrangement, can be synthesized from cyclic carbonates. The reaction of cyclic carbonates with epoxides, often catalyzed, can lead to the formation of spiroorthocarbonates. researchgate.net This class of compounds is known for its property of expanding upon polymerization, making them valuable in applications requiring low shrinkage, such as dental resins and high-performance composites. acs.org

Intermediate in the Synthesis of Amino Acid-Derived Cyclic Carbonates

While many modern syntheses of cyclic carbonates utilize carbon dioxide as a direct C1 source with epoxides, nih.govresearchgate.netresearchgate.netrsc.org existing cyclic carbonates can also act as intermediates. For instance, amino acid-derived cyclic carbonates can be synthesized in a multi-step process. A common route involves the reaction of an amino acid with an epoxide to form an amino alcohol, followed by cyclization with a carbonyl source. researchgate.net In principle, this compound could act as a carbonylating agent through a transesterification reaction, though direct cycloaddition of CO₂ to amino-epoxides is a more frequently cited green chemistry approach. rsc.org

Derivatives with Potential Biological Activity

The 1,3-dioxane scaffold is found in numerous compounds with documented biological activity. researchgate.net Research has shown that derivatives of 1,3-dioxanes and the related 1,3-dioxolanes can exhibit a range of effects, including antibacterial, antifungal, and antitumor properties. nih.govnih.govresearchgate.net

Specifically, derivatives of 5,5-dimethyl-1,3-dioxane have been synthesized and evaluated for anti-inflammatory activity. One study detailed the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids. nih.gov In preclinical models, several of these compounds demonstrated significant anti-inflammatory effects, with some derivatives showing higher potency than the reference drug, aspirin. nih.gov This highlights the potential of the 5,5-dimethyl-1,3-dioxane skeleton as a pharmacophore for developing new therapeutic agents.

Antimicrobial Activity Studies (e.g., 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione)

While not a direct derivative of this compound, the related compound 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been the subject of antimicrobial studies. Research has evaluated its efficacy both alone and in combination with existing antibiotics against various bacterial strains.

The study aimed to address the growing issue of antimicrobial resistance by exploring new synthetic compounds. The in vitro antimicrobial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) against both standard and multiresistant strains of pathogenic bacteria. The compound on its own did not show clinically significant antibacterial activity, with a MIC value of ≥1024 μg/mL against all tested strains.

However, a significant finding was the compound's synergistic effect when combined with aminoglycoside antibiotics. This modulatory action resulted in a notable reduction of the MIC of the antibiotics against multiresistant bacterial strains, indicating that the dioxane derivative can enhance the efficacy of conventional drugs. This suggests a potential role for such compounds in overcoming bacterial resistance mechanisms, like the efflux pump system.

Interactive Data Table: Synergistic Antimicrobial Activity

The following table displays the Minimum Inhibitory Concentration (MIC) of various aminoglycoside antibiotics against multiresistant bacterial strains, both with and without the presence of the dioxane derivative (C₉H₁₀N₄O₄).

| Bacterium | Antibiotic | MIC without C₉H₁₀N₄O₄ (μg/mL) | MIC with C₉H₁₀N₄O₄ (μg/mL) | Synergistic Effect |

| E. coli | Amikacin | >1024 | 128 | Yes |

| E. coli | Kanamycin | >1024 | 128 | Yes |

| S. aureus | Kanamycin | 512 | 64 | Yes |

| S. aureus | Gentamicin | 256 | 32 | Yes |

| P. aeruginosa | Gentamicin | >1024 | 256 | Yes |

Anti-inflammatory Activity of Derivatives

In the search for novel anti-inflammatory agents, a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid derivatives were synthesized and evaluated. acs.org These compounds are direct derivatives of the core 5,5-dimethyl-1,3-dioxane structure. The synthesis was achieved through the reaction of 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal with various amino acids or their methylesters. acs.org

The anti-inflammatory potential of nineteen new derivatives was assessed using a xylene-induced ear edema model in mice. acs.org The results were promising, with seventeen of the compounds demonstrating a significant inhibition of inflammation compared to the control group. acs.org Notably, eight of these derivatives exhibited higher anti-inflammatory activity than aspirin, a standard reference drug, under the same experimental conditions. acs.org A Quantitative Structure-Activity Relationship (QSAR) analysis was also performed, suggesting that the developed model could be a valuable tool for screening new derivatives of 2-position amino acid substituted 1,3-dioxanes as potential anti-inflammatory agents. acs.org

Interactive Data Table: Anti-inflammatory Activity of Derivatives

This table summarizes the findings of the anti-inflammatory evaluation of the synthesized dioxane derivatives.

| Total Derivatives Synthesized | Derivatives Showing Significant Activity | Derivatives More Potent Than Aspirin | Experimental Model |

| 19 | 17 | 8 | Xylene-induced ear edema in mice |

Industrial Applications

Beyond its use in targeted synthesis, this compound also appears in industrial processes, notably in the production of polymers.

By-products in Polyester (B1180765) Resin Production

During the production of certain polycarbonate diols, a type of polyester, this compound can be formed as a by-product. epo.org This occurs specifically when 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol, is used as a diol starting material in a transesterification reaction with a carbonic diester. epo.org

Computational and Spectroscopic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of cyclic carbonates and related structures at the molecular level.

Computational studies have been instrumental in mapping out the reaction mechanisms for the synthesis of cyclic carbonates. Research into the formation of six-membered cyclic carbonates, such as 5,5-dimethyl-1,3-dioxan-2-one, from diols has been a subject of theoretical investigation. researchgate.net For instance, DFT calculations have been employed to understand the cyclization of diols using systems like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and p-Toluenesulfonyl chloride (TsCl). researchgate.net These studies help in elucidating the step-by-step process, identifying transition states, and calculating the energy barriers associated with the reaction pathway.

While not specific to this compound, broader DFT studies on cyclic carbonate synthesis offer valuable mechanistic insights. For example, the cycloaddition of CO2 with epoxides, a common route to five-membered cyclic carbonates, has been extensively modeled. rsc.orgrsc.org These theoretical investigations have clarified the role of catalysts, such as organic bases and alkali halides, in activating the reactants and lowering the energy barriers for cyclization. rsc.orgrsc.orgacs.org The general principles derived from these computational models, including nucleophilic attack, ring-opening, and ring-closing steps, are applicable to understanding the formation of six-membered rings as well.

DFT calculations are frequently used to determine the optimized molecular geometry and to analyze the electronic properties of molecules. For derivatives of 1,3-dioxane (B1201747), these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

In one study on a complex derivative of 5,6-dimethyl-1H-benzo[d]imidazole and 1,3-dioxane rings, DFT was used to show that the electron clouds of the frontier orbitals are primarily localized on the imidazole (B134444) ring, the dioxane rings, and specific carbon-carbon double bonds, which corresponds to π → π* and n → π* electronic transitions. mdpi.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | nih.gov |

| Molecular Weight | 130.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC1(COC(=O)OC1)C | nih.gov |

| InChIKey | JRFXQKZEGILCCO-UHFFFAOYSA-N | nih.gov |

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations have been successfully used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For example, in a study of a dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, DFT calculations using the B3LYP functional were performed to predict its vibrational wavenumbers and ¹H and ¹³C NMR chemical shifts. researchgate.net The computed harmonic vibrational wavenumbers were scaled and found to be in good agreement with the experimental FT-IR spectrum. The assignments of vibrational modes were supported by total energy distribution (TED) analysis. researchgate.net This synergy between computational prediction and experimental measurement is a powerful approach for the unambiguous characterization of complex molecules. researchgate.netsumitomo-chem.co.jp

Advanced Spectroscopic Characterization

Experimental spectroscopic methods provide direct evidence for the structure and composition of this compound and its related compounds.

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of compounds. The electron ionization (EI) mass spectrum of this compound has been documented and provides a characteristic fingerprint for its identification. nist.govnist.gov The spectrum shows key fragment ions that are indicative of the molecule's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying related compounds, such as by-products in synthesis reactions. For instance, the related compound 5,5-dimethyl-1,3-dioxane (B27643) has been identified as a by-product in polyester (B1180765) resin production using GC-MS analysis. researchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

|---|---|---|

| 41 | 100% (Top Peak) | C3H5+ |

| 56 | ~95% (2nd Highest) | C4H8+ |

| 39 | ~50% (3rd Highest) | C3H3+ |

| 69 | ~40% | C4H5O+ |

| 86 | ~20% | C4H6O2+ |

Data sourced from NIST Mass Spectrometry Data Center. nih.govnist.gov

Single-crystal X-ray diffractometry is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not detailed in the provided search results, this technique has been applied to several of its derivatives, providing crucial information about their molecular conformation and intermolecular interactions.

For instance, the crystal structure of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a related derivative, was confirmed through X-ray crystallography. researchgate.net Similarly, the absolute configuration of the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, which shares the 2,2-dimethyl-1,3- C-C-C backbone, was established by this method. researchgate.net These studies yield precise data on bond lengths, angles, and crystal packing, which are invaluable for understanding the stereochemistry and solid-state properties of these molecules.

Table 3: Example Crystallographic Data for a Derivative: 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C11H17NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9245(2) |

| b (Å) | 17.7243(6) |

| c (Å) | 10.2915(4) |

| β (°) | 95.352(1) |

| Volume (ų) | 1075.97(7) |

Data sourced from Ghorab et al., 2016. researchgate.net

Environmental and Safety Considerations in Research

Environmental Fate and Formation Mechanisms of Related Dioxane Compounds

While specific environmental fate data for 5,5-Dimethyl-1,3-dioxan-2-one is not extensively documented, the study of related dioxane compounds, such as 1,4-dioxane (B91453), provides valuable insights. 1,4-dioxane is recognized for its persistence in the environment, particularly in water. clu-in.org Its complete miscibility with water and low potential for sorption mean that it does not readily biodegrade under anaerobic conditions and can migrate rapidly in groundwater. researchgate.netitrcweb.org

The primary degradation pathway for 1,4-dioxane in the subsurface is through aerobic metabolic and cometabolic processes. itrcweb.org In the atmosphere, it is subject to degradation by oxidation. clu-in.org However, under natural subsurface conditions, no abiotic degradation mechanisms are known. itrcweb.org This persistence can lead to the contamination of groundwater and surface water, potentially redistributing the compound back into the environment through various water reuse programs. itrcweb.org

Dioxane compounds can be formed as by-products in various industrial processes. For instance, 1,4-dioxane can be generated during the manufacturing of polyesters, detergents, shampoos, and some pharmaceuticals through reactions involving the condensation of ethylene (B1197577) oxide or ethylene glycol. clu-in.orgresearchgate.net Improper disposal of industrial waste and accidental spills are significant sources of environmental contamination. researchgate.net Research has also identified odorous 1,3-dioxane (B1201747) related compounds, such as 2,5,5-trimethyl-1,3-dioxane (B1280139) and 2-ethyl-5,5-dimethyl-1,3-dioxane, in surface and tap water, originating from industrial byproducts used in wastewater treatment plants. nih.gov

The degradation of 1,4-dioxane in aqueous solutions has been studied using advanced oxidation processes, such as UV/hydrogen peroxide treatment. This process breaks down the compound into various intermediates, including aldehydes and organic acids, eventually leading to complete mineralization. acs.org

Regulatory Compliance in Research and Industrial Use

The use of dioxane compounds is subject to regulation by various bodies to ensure safety and minimize environmental impact. In the European Union, the European Chemicals Agency (ECHA) manages the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Under REACH, substances of very high concern (SVHC) are identified and placed on a candidate list for potential inclusion in the Authorisation List. europa.eu Notably, 1,4-dioxane was added to the SVHC candidate list in July 2021. chemsafetypro.com Producers and importers of articles containing a substance on the SVHC list have specific obligations, including notifying ECHA if the substance is present in their articles above a certain concentration and quantity. chemsafetypro.com

In the United States, the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for various airborne contaminants in the workplace to protect workers. osha.gov These regulations are part of the broader Occupational Safety and Health Act, which mandates that employers provide a workplace free from recognized hazards. osha.gov While a specific PEL for this compound is not listed, guidelines for related substances and general chemical safety would apply.

The following table provides an overview of the regulatory status of a related dioxane compound.

| Compound | Regulatory Body | Regulation/List | Details |

| 1,4-Dioxane | ECHA | REACH SVHC Candidate List | Added in July 2021 due to its carcinogenic and toxic for reproduction properties. chemsafetypro.com |

| 1,4-Dioxane | OSHA | Table Z-1 PELs | Time-Weighted Average (TWA) of 100 ppm (360 mg/m³) with a skin designation. |

Safety Protocols for Synthesis and Handling

The synthesis and handling of this compound require strict adherence to safety protocols to minimize risks to researchers and the environment. The synthesis of this compound can involve the use of various chemicals and reaction conditions that necessitate careful management. prepchem.com

Personal Protective Equipment (PPE): When handling this compound and its precursors, appropriate PPE is essential. This includes:

Eye and face protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.com

Skin protection: Protective gloves and clothing to prevent skin exposure are necessary. fishersci.com

Respiratory protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors or dust, a NIOSH-approved respirator should be used in compliance with OSHA's respiratory protection standard (29 CFR 1910.134). osha.gov

Handling and Storage:

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid the accumulation of vapors. industrialchemicals.gov.au

Avoid contact with skin and eyes. industrialchemicals.gov.au

The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. fishersci.com Some sources recommend refrigerated storage. sigmaaldrich.com

Containers should be kept tightly closed when not in use.

Spill and Emergency Procedures:

In case of a spill, ensure adequate ventilation and wear appropriate PPE. fishersci.com

The spilled material should be swept up and placed in a suitable container for disposal. fishersci.com

In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. fishersci.com Hazardous decomposition products can include carbon monoxide and carbon dioxide. fishersci.com

The following table summarizes key safety information for handling this compound.

| Safety Aspect | Recommendation |

| Eye Protection | Chemical safety goggles or face shield. fishersci.com |

| Skin Protection | Protective gloves and clothing. fishersci.com |

| Ventilation | Use in a well-ventilated area or chemical fume hood. industrialchemicals.gov.au |

| Storage | Cool, dry place; refrigerated storage recommended by some suppliers. fishersci.comsigmaaldrich.com |

| Incompatible Materials | Strong oxidizing agents. fishersci.com |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide. fishersci.com |

Q & A

Q. How can the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one be optimized for high-purity yields in laboratory settings?

Methodological Answer: The synthesis of this compound can be optimized using reductive protocols. For example, the reduction of 3-ethoxy-5,5-dimethyl-2-cyclohexenone with fresh reducing agents (e.g., sodium borohydride) under inert conditions achieves >90% yields . Purity is enhanced via column chromatography (hexanes/EtOAC gradients) or recrystallization from ethanol. Analytical-grade reagents and strict temperature control (e.g., 60°C in 1,4-dioxane) are critical for reproducibility .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm structural integrity, focusing on carbonyl (C=O) and methyl group signals. For example, the cyclohexanedione intermediate in showed distinct peaks at δ 2.1 ppm (CH) and δ 210 ppm (C=O) in -NMR.

- GC Analysis: Employ gas chromatography with flame ionization detection (GC-FID) to assess purity (>99% via GC) .

- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., CHO with MW 144.16) .